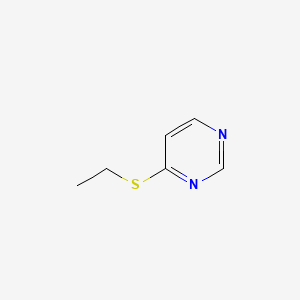

4-(Ethylsulfanyl)pyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

4-ethylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-2-9-6-3-4-7-5-8-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDXLTRPJKVXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethylsulfanyl Pyrimidine and Analogues

Direct Synthetic Routes to 4-(Ethylsulfanyl)pyrimidine

The most straightforward approach to the synthesis of 4-(ethylsulfanyl)pyrimidine involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyrimidine with an ethanethiolate salt. 4-Chloropyrimidine (B154816) is a commonly used precursor due to its commercial availability and reactivity. The reaction is typically carried out in the presence of a base to generate the ethanethiolate anion in situ, which then displaces the chloride from the pyrimidine (B1678525) ring.

A typical reaction scheme is as follows:

4-Chloropyrimidine reacts with sodium ethanethiolate in a solvent such as ethanol (B145695) or dimethylformamide (DMF) to yield 4-(ethylsulfanyl)pyrimidine.

The reaction conditions can be optimized to achieve high yields. For instance, using sodium ethanethiolate in ethanol with microwave heating has been shown to significantly reduce reaction times and improve yields for analogous reactions with halopyridines.

Synthesis of Key Precursors and Intermediates for 4-(Ethylsulfanyl)pyrimidine Derivatization

The synthesis of more complex derivatives of 4-(ethylsulfanyl)pyrimidine often relies on the preparation of key precursors and intermediates that can be further functionalized.

Preparation of Thio-functionalized Pyrimidines

An alternative to the direct SNAr with ethanethiol (B150549) is a two-step process involving the initial synthesis of a pyrimidine-4-thione (or its tautomer, 4-mercaptopyrimidine), followed by S-alkylation. Pyrimidine-4-thiones can be prepared from the corresponding 4-hydroxypyrimidines by treatment with a thionating agent like phosphorus pentasulfide (P4S10) or Lawesson's reagent.

Another common method for the synthesis of pyrimidinethiones is the cyclocondensation of a β-dicarbonyl compound, or a related species, with thiourea (B124793). This approach allows for the direct incorporation of the thio-functionality into the pyrimidine ring during its formation.

Halogenated Pyrimidine Precursors

Halogenated pyrimidines, particularly 4-chloropyrimidines, are crucial precursors for the introduction of the ethylsulfanyl moiety. These are typically synthesized from the corresponding 4-hydroxypyrimidines (pyrimidin-4-ones) by reaction with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reactivity of the halogen at the 4-position of the pyrimidine ring is generally greater than at the 2-position, allowing for selective substitution. The preparation of various substituted 4,6-dichloropyrimidines has been reported, which can serve as versatile building blocks for further derivatization.

S-Alkylation and S-Arylation Reactions for Ethylsulfanyl Moiety Introduction

Once a pyrimidine-4-thione has been synthesized, the ethylsulfanyl group can be introduced through an S-alkylation reaction. This is typically achieved by treating the pyrimidine-4-thione with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The base deprotonates the thiol group, forming a thiolate anion which then acts as a nucleophile.

| Reactants | Alkylating Agent | Base | Solvent | Product |

| Pyrimidine-4-thione | Ethyl iodide | Sodium hydroxide | Ethanol | 4-(Ethylsulfanyl)pyrimidine |

| 2-Phenylpyrimidine-4-thione | Ethyl bromide | Potassium carbonate | Acetone | 4-(Ethylsulfanyl)-2-phenylpyrimidine |

Multicomponent Reaction Approaches for Pyrimidine Synthesis

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step, and they have been applied to the synthesis of pyrimidine derivatives. The Biginelli reaction and its variations are well-known MCRs for the synthesis of dihydropyrimidinones and their thio-analogs. By using thiourea as one of the components, 3,4-dihydropyrimidine-2(1H)-thiones can be prepared, which can then be further functionalized.

While direct multicomponent synthesis of 4-(ethylsulfanyl)pyrimidines is less common, it is possible to design MCRs that yield a pyrimidine ring with a handle for subsequent introduction of the ethylsulfanyl group. For example, a multicomponent reaction could be designed to produce a 4-halopyrimidine, which can then be converted to the desired product as described in section 2.1. Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has also been reported, offering a sustainable approach to diversely functionalized pyrimidines. nih.govorganic-chemistry.org

Heterocyclization Strategies Involving Pyrimidine Derivatives

Heterocyclization strategies are fundamental to the synthesis of the pyrimidine core itself. These methods typically involve the condensation of a 1,3-dielectrophile with a C-N-C synthon, such as an amidine, or a 1,3-dicarbonyl compound with urea (B33335) or thiourea.

For the synthesis of 4-(ethylsulfanyl)pyrimidine and its analogs, these strategies can be adapted in several ways:

Use of a sulfur-containing building block: A precursor already containing the ethylsulfanyl group can be used in the cyclization reaction.

Post-cyclization modification: A pyrimidine ring can be constructed with a functional group at the 4-position that can be subsequently converted to an ethylsulfanyl group. For example, a 4-hydroxypyrimidine (B43898) can be synthesized and then converted to a 4-chloropyrimidine, followed by reaction with ethanethiol.

Domino reactions: These reactions, where multiple bond-forming events occur in a single synthetic operation, can be designed to build the pyrimidine ring and introduce the desired functionality in a tandem sequence.

Catalytic Methods in 4-(Ethylsulfanyl)pyrimidine Synthesis

The formation of the carbon-sulfur bond in 4-(ethylsulfanyl)pyrimidine and its analogues can be efficiently achieved through various catalytic cross-coupling reactions. These methods offer significant advantages over traditional nucleophilic aromatic substitution, including milder reaction conditions, broader substrate scope, and improved functional group tolerance. Palladium- and copper-based catalytic systems are the most prominent in facilitating the synthesis of pyrimidine thioethers.

A primary strategy for synthesizing 4-(ethylsulfanyl)pyrimidine involves the cross-coupling of a halopyrimidine, typically 4-chloropyrimidine or 4-bromopyrimidine, with ethanethiol or its corresponding thiolate. Palladium complexes are particularly effective in catalyzing this transformation. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that includes oxidative addition, ligand exchange, and reductive elimination.

Recent advancements in ligand design have significantly expanded the scope and efficiency of these catalytic systems. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote unconventional site-selectivity in the cross-coupling of dihalogenated pyrimidines. nih.gov While direct examples for 4-(ethylsulfanyl)pyrimidine are not extensively detailed, the principles from analogous systems are directly applicable. For example, palladium(II) precatalysts with bulky NHC ligands have been used for the C2-selective cross-coupling of 2,4-dichloropyrimidine (B19661) with thiols, a reaction that typically favors substitution at the C4 position. nih.gov This highlights the potential for catalyst control in regioselective syntheses.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, has been adapted for carbon-sulfur bond formation. wikipedia.org This methodology can be applied to the synthesis of aryl thioethers, including pyrimidine derivatives. wikipedia.org The choice of palladium precursor, ligand, base, and solvent are all critical parameters that must be optimized for a given substrate combination.

Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type couplings, represent another important avenue for the synthesis of 4-(ethylsulfanyl)pyrimidine and its analogues. These reactions typically employ a copper(I) salt as the catalyst and are often carried out at elevated temperatures. The development of ligand-assisted copper-catalyzed C-S coupling has allowed for milder reaction conditions.

The following tables summarize representative catalytic conditions for C-S cross-coupling reactions on pyrimidine and related heterocyclic scaffolds, which can be adapted for the synthesis of 4-(Ethylsulfanyl)pyrimidine.

Table 1: Palladium-Catalyzed C-S Cross-Coupling Reactions for the Synthesis of Pyrimidine Thioether Analogues

| Entry | Halopyrimidine Substrate | Thiol Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 2,4-Dichloropyrimidine | Various 1° thiols and thiophenols | Pd(II) precatalyst with bulky NHC ligand | Not specified | Not specified | Not specified | High C2-selectivity | nih.gov |

| 2 | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine | Not applicable (amination) | RuPhos | KHMDS | Not specified | Not specified | High | nih.gov |

| 3 | Aryl Halides | Thiols/Thiophenols | Palladium catalyst | Not specified | Not specified | Not specified | General Method | wikipedia.org |

Table 2: Copper-Catalyzed C-S Cross-Coupling Reactions for the Synthesis of Heteroaryl Thioether Analogues

| Entry | Heteroaryl Halide Substrate | Thiol Reagent | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 4-Triflate-pyrido[2,3-d]pyrimidin-7(8H)-one | Thiophenols | CuI | Picolinic acid | K₃PO₄ | DMSO | Mild conditions | Not specified | nih.gov |

| 2 | Aryl Halides | Mercaptoesters (H₂S equivalent) | Copper catalyst | Not specified | Not specified | Not specified | Not specified | General Method | wikipedia.org |

Detailed research findings indicate that the choice of ligand is crucial in palladium-catalyzed systems. For instance, bidentate phosphine (B1218219) ligands like BINAP and Dppf have been shown to be effective for the coupling of primary amines and can be extrapolated to thiol couplings. wikipedia.org The development of more specialized ligands continues to improve the efficiency and scope of these reactions.

In addition to traditional cross-coupling reactions, direct C-H bond activation and functionalization represent an emerging and atom-economical approach. fiu.edursc.org While specific examples for the direct C-H thiolation of pyrimidine at the 4-position are still developing, this strategy holds promise for future synthetic routes.

Chemical Reactivity and Transformation of 4 Ethylsulfanyl Pyrimidine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring's two nitrogen atoms significantly reduce its electron density, making it inherently resistant to electrophilic attack but susceptible to nucleophilic substitution.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrimidine nucleus is generally difficult due to its π-deficient nature. Such reactions typically require the presence of strong electron-donating (activating) groups on the ring to increase its nucleophilicity. researchgate.netmasterorganicchemistry.com The ethylsulfanyl group (-SEt) itself is not a strong activator. Therefore, direct electrophilic substitution on the unsubstituted ring of 4-(Ethylsulfanyl)pyrimidine is challenging and often requires harsh conditions, leading to low yields or complex product mixtures. When activating groups like amino (-NH₂) or hydroxyl (-OH) are present, electrophilic substitution, such as halogenation or nitration, preferentially occurs at the C-5 position, which is the most electron-rich carbon. researchgate.net

Nucleophilic Substitution: Nucleophilic Aromatic Substitution (SNAr) is a more characteristic reaction pathway for pyrimidines. While the ethylsulfanyl group itself is not a typical leaving group, its oxidized form, the ethylsulfonyl group (-SO₂Et), is an excellent leaving group. rsc.org The strong electron-withdrawing nature of the sulfonyl group further activates the pyrimidine ring towards nucleophilic attack.

In polysubstituted pyrimidines, the position of substitution is highly regioselective. For nucleophilic substitution on pyrimidines containing leaving groups at positions 2 and 4, attack generally occurs preferentially at the C-4 position. google.comstackexchange.com This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C-4. stackexchange.com Studies on related 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) have shown that nucleophiles like anilines and secondary aliphatic amines selectively displace a chloride at the C-4 position, while stronger nucleophiles can displace the methylsulfonyl group at C-2. researchgate.net

Reactions Involving the Ethylsulfanyl Moiety

The sulfur atom of the ethylsulfanyl group is a key site for reactivity, allowing for oxidation and cleavage of the C-S bond.

Oxidation Reactions (e.g., Sulfoxidation to Sulfinyl and Sulfonyl Derivatives)

The thioether linkage in 4-(Ethylsulfanyl)pyrimidine can be readily oxidized to the corresponding sulfoxide (B87167) (4-(Ethylsulfinyl)pyrimidine) and subsequently to the sulfone (4-(Ethylsulfonyl)pyrimidine). This transformation is significant as it dramatically alters the electronic properties of the substituent, converting it from a weak electron-donating/withdrawing group to a potent electron-withdrawing group. mdpi.com This increased electron-withdrawing capacity enhances the leaving group ability of the entire moiety in SNAr reactions. rsc.org

The oxidation is typically achieved using a variety of oxidizing agents. The selective oxidation to the sulfoxide level can be accomplished with one equivalent of an oxidant under controlled conditions, while the use of excess oxidant generally leads to the formation of the sulfone. organic-chemistry.org

Below is a table summarizing common reagents used for the oxidation of sulfides.

| Oxidizing Agent | Product(s) | Typical Conditions | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalyst (e.g., Tantalum carbide for sulfoxide, Niobium carbide for sulfone) may be used to control selectivity. | organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry-dependent (1 equiv. for sulfoxide, ≥2 equiv. for sulfone), often in a chlorinated solvent like CH₂Cl₂. | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | Metal-free conditions, typically in ethyl acetate. Often proceeds directly to the sulfone. | organic-chemistry.org |

| Silica-Vanadia Catalyst with H₂O₂ | Sulfoxide and/or Sulfone | Heterogeneous catalysis in methanol, offering green and selective oxidation. | researchgate.net |

Desulfurization Reactions

The ethylsulfanyl group can be reductively cleaved from the pyrimidine ring through desulfurization. The most common and classic method for this transformation is the use of Raney Nickel (Ra-Ni), a fine-grained nickel-aluminium alloy. wikipedia.org This reaction involves the hydrogenolysis of the carbon-sulfur bond, replacing the ethylsulfanyl group with a hydrogen atom to yield pyrimidine. organicreactions.org The process is typically carried out by heating the substrate with a slurry of active Raney Nickel in a solvent like water or ethanol (B145695). orgsyn.org

Another approach is oxidative desulfurization (ODS), a process of significant interest in fuel refining but also applicable in synthetic chemistry. bohrium.comrsc.orgcsic.es This two-step method involves the oxidation of the sulfide (B99878) to the corresponding sulfone, as described in section 3.2.1, followed by the removal of the resulting sulfone. csic.es The increased polarity of the sulfone facilitates its separation from less polar reaction components. csic.es Biodesulfurization, using microorganisms like Rhodococcus erythropolis, also operates via a "4S" pathway that involves sequential oxidation of the sulfur atom followed by C-S bond cleavage. nih.gov

Cross-Coupling Reactions at Pyrimidine C-S Bonds

While palladium-catalyzed cross-coupling reactions traditionally involve carbon-halogen or carbon-triflate bonds, recent advancements have enabled the use of C-S bonds in thioethers as coupling partners. This is particularly valuable for the functionalization of heterocyclic systems.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organic halide or pseudohalide, has been adapted for thioether substrates. Research on analogous 2-(methylsulfanyl)pyrimidine derivatives has shown that the C-S bond can be activated for Suzuki coupling. mdpi.com This type of reaction, often referred to as a Liebeskind-Srogl cross-coupling, typically requires a palladium catalyst in conjunction with a copper(I) salt co-catalyst, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). mdpi.comtandfonline.com The reaction allows for the substitution of the alkylthio group with various aryl or heteroaryl moieties from the corresponding boronic acids.

The table below outlines representative conditions for Suzuki-Miyaura type C-S coupling based on studies of analogous methylsulfanyl-substituted heterocycles.

| Substrate Type | Coupling Partner | Catalyst System | Solvent / Temp | Reference |

|---|---|---|---|---|

| 2-Methylsulfanyl-pyrido[4,3-d]pyrimidine | (Het)aryl Boronic Acids | Pd(PPh₃)₄ / CuTC | THF / 100 °C (Microwave) | mdpi.com |

| 2,4-Bis(methylsulfanyl)pyrido[2,3-d]pyrimidine | (Het)aryl Boronic Acids | Pd(PPh₃)₄ / CuTC | DMF / UV Irradiation | tandfonline.com |

| 4,6-Dichloropyrimidine Derivatives | Aryl Boronic Acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane / 70-80 °C | mdpi.com |

Stille Coupling Studies

The Stille coupling reaction provides another powerful method for C-C bond formation, pairing an organic halide or triflate with an organotin reagent in the presence of a palladium catalyst. openochem.orgwikipedia.org Similar to the Suzuki reaction, the Stille coupling has been successfully applied to the C-S bonds of thioether-substituted heterocycles. mdpi.com This allows for the introduction of a wide array of organic groups, as organostannanes are versatile reagents. libretexts.org The mechanism proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. openochem.org The use of copper(I) salts can also have a synergistic effect in these couplings. organic-chemistry.org

Investigations into the Stille coupling of 2,4-bis(methylsulfanyl)pyrimidine demonstrated that regioselective coupling with organostannanes occurs, showcasing the viability of this transformation at C-S bonds.

| Substrate Type | Coupling Partner | Catalyst System | General Conditions | Reference |

|---|---|---|---|---|

| Halogenated Pyrimidines | Organostannanes (R-SnBu₃) | Pd(PPh₃)₄ | Various solvents (e.g., DMF, THF) and temperatures. | wikipedia.orglibretexts.org |

| 2,4-Bis(methylsulfanyl)pyrimidine | Organostannanes | Pd Catalyst + Cu(I) cofactor | Demonstrates C-S bond activation is possible. | mdpi.com |

Annulation and Ring-Fusion Reactions to Form Polycyclic Systems

The 4-(Ethylsulfanyl)pyrimidine scaffold serves as a valuable building block for the construction of fused polycyclic systems, which are of significant interest in medicinal and materials chemistry. The pyrimidine ring can be annulated with other rings through multi-step sequences, often leveraging the reactivity of positions C-5 and the functional groups attached to the core.

Key strategies for forming fused systems include intramolecular cyclizations of precursors derived from 4-(Ethylsulfanyl)pyrimidine. While specific examples starting directly from 4-(Ethylsulfanyl)pyrimidine are not extensively documented, the reactivity patterns established for analogous 2- and 4-(methylsulfanyl)pyrimidines provide a clear blueprint for these transformations. For instance, the synthesis of thiopyrano[2,3-d]pyrimidines has been achieved from related 4-chloro-2-(methylsulfanyl)pyrimidine precursors. clockss.orgresearchgate.net This common synthetic strategy involves the initial lithiation at the C-5 position using a strong base like lithium diisopropylamide (LDA), followed by reaction with α,β-unsaturated aldehydes or ketones. The resulting allylic alcohol can then undergo further modifications, such as substitution of the chloro group with a thiol equivalent, and subsequent acid-mediated cyclization to form the thiopyran ring fused to the pyrimidine core. clockss.org

Another important class of polycyclic systems derived from pyrimidines are pyrimido[4,5-d]pyrimidines . The synthesis of these structures often involves building upon a pre-functionalized pyrimidine ring. For example, a synthetic route to a 1,3,7-trisubstituted-3,4-dihydro-pyrimido[4,5-d]pyrimidin-2(1H)-one was developed starting from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. rsc.org This multi-step process included nucleophilic substitution, reduction, oxidation, and finally cyclization with phosgene (B1210022) to construct the second pyrimidine ring. rsc.org The stability of the alkylthio group throughout these transformations highlights its utility as a modifiable handle in later synthetic stages.

Similarly, furo[2,3-d]pyrimidines have been synthesized through the cyclization of O-alkylated 5-cyano-2-methylsulfanyl-4(3H)-pyrimidinone precursors. vu.lt This suggests that a 4-(Ethylsulfanyl)pyrimidine derivative, suitably functionalized at the 5-position, could undergo analogous intramolecular reactions to yield the corresponding fused furan (B31954) ring system.

| Starting Material (Analogue) | Reaction Type | Key Reagents | Polycyclic System Formed | Reference |

|---|---|---|---|---|

| 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine | Lithiation and Intramolecular Cyclization | 1. LDA, Cinnamaldehyde 2. NaS-tBu 3. HBr | 7H-Thiopyrano[2,3-d]pyrimidine | clockss.org |

| 4,6-Dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) | Multi-step sequence with Intramolecular Cyclization | 1. Methoxide (B1231860), Oxidation 2. NaSH | 6,7-Dihydro-5H-thiopyrano[2,3-d]pyrimidin-5-one | researchgate.net |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Multi-step sequence with Cyclization | 1. Amine substitution 2. LiAlH₄ 3. MnO₂ 4. Phosgene | Pyrimido[4,5-d]pyrimidinone | rsc.org |

| 5-Cyano-2-methylsulfanyl-4-(phenacyloxy)pyrimidine | Intramolecular Cyclization | Base-catalyzed | Furo[2,3-d]pyrimidine | vu.lt |

Functional Group Interconversions and Derivatization

The 4-(Ethylsulfanyl)pyrimidine molecule offers several sites for functional group interconversion and derivatization, enabling the fine-tuning of its chemical and physical properties. The primary sites for such transformations are the ethylsulfanyl group itself and the unsubstituted carbon atoms on the pyrimidine ring.

Oxidation of the Ethylsulfanyl Group: The sulfur atom of the ethylsulfanyl group is susceptible to oxidation, allowing for the synthesis of the corresponding 4-(Ethylsulfinyl)pyrimidine and 4-(Ethylsulfonyl)pyrimidine . These transformations are significant as the resulting sulfoxide and sulfone groups are strong electron-withdrawing groups that markedly alter the electronic properties of the pyrimidine ring. This increased electron deficiency makes the ring more susceptible to nucleophilic attack. Standard oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) are typically employed for these conversions. evitachem.com The ethylsulfonyl group, in particular, is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions at the C-4 position.

Nucleophilic Substitution: The ethylsulfanyl group at C-4 can be displaced by strong nucleophiles, although it is generally less labile than a halogen atom at the same position. Studies on the analogous 2-methylsulfanyl group have shown its displacement by species like cyanide or methoxide ions under specific conditions. rsc.org The conversion of the ethylsulfanyl group to the more reactive ethylsulfonyl group dramatically enhances the feasibility of such substitutions.

Derivatization at Other Ring Positions: The 4-(Ethylsulfanyl) group is often stable under conditions used to functionalize other parts of the pyrimidine ring. This allows it to serve as a persistent, yet potentially modifiable, substituent during multi-step syntheses. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be performed at halogenated positions (e.g., C-2, C-5, or C-6) to introduce aryl or other carbon-based substituents while leaving the C-4 ethylsulfanyl group intact. researchgate.net Similarly, nucleophilic aromatic substitution of a halogen at a different position (e.g., C-6) can be achieved selectively. For example, treatment of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol results in the exclusive mono-displacement of the C-6 chlorine, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015). mdpi.com This highlights the differential reactivity of various positions on the pyrimidine ring, which can be exploited for selective derivatization.

| Reaction Type | Reagent(s) | Product | Significance | Reference |

|---|---|---|---|---|

| Oxidation | mCPBA or H₂O₂ | 4-(Ethylsulfinyl)pyrimidine or 4-(Ethylsulfonyl)pyrimidine | Increases electron-withdrawing nature; activates the ring for nucleophilic attack. | , evitachem.com |

| Nucleophilic Substitution (of Ethylsulfonyl group) | Various Nucleophiles (e.g., Amines, Alkoxides) | 4-Substituted Pyrimidine | Allows installation of diverse functional groups at the C-4 position. | |

| Suzuki-Miyaura Coupling (at other positions) | ArB(OH)₂, Pd Catalyst, Base | Aryl-substituted 4-(Ethylsulfanyl)pyrimidine | Enables C-C bond formation while retaining the ethylsulfanyl group. | researchgate.net |

| Selective Nucleophilic Substitution (at other positions) | NaOEt on a dichloro-precursor | Ethoxy-substituted chloro-(ethylsulfanyl)pyrimidine | Demonstrates selective functionalization at other ring positions. | mdpi.com |

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography of 4-(Ethylsulfanyl)pyrimidine Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of molecules in their crystalline state. Studies on derivatives of 4-(Ethylsulfanyl)pyrimidine reveal critical information about bond lengths, bond angles, and intermolecular interactions.

For instance, the crystal structure of derivatives like 4-hydrazino-2-(methylsulfanyl)pyrimidine (B1355289) has been determined, showing an orthorhombic crystal system. nih.gov In the crystal structure of this related compound, molecules form centrosymmetric dimers through N—H⋯N hydrogen bonds, which further connect into a two-dimensional wave-like array. nih.gov Similarly, analysis of cobalt(II) complexes with 2-(methylthio)-4-(pyridin-2-yl)pyrimidine ligands shows an octahedral coordination geometry around the cobalt atom, with the pyrimidine (B1678525) derivative acting as a chelating ligand. iucr.org In this complex, the pyridyl and pyrimidinyl rings are twisted relative to each other. iucr.org

The crystal structure of 1-ethyl-2-(ethylamino)-4-(4-fluorophenyl)-1,6-dihydro-6-oxo pyrimidine-5-carbonitrile, a product derived from a 2-(ethylthio)pyrimidine (B167729) precursor, was found to be monoclinic with a space group of P 21/n. rjlbpcs.comresearchgate.net Another related compound, 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine, crystallizes with two independent molecules in the asymmetric unit, where the methylsulfanyl groups exhibit different conformations, indicating rotational freedom around the C—S bond. iucr.org

These crystallographic studies are fundamental for understanding the steric and electronic effects of the ethylsulfanyl group on the pyrimidine ring and how the molecule interacts with its environment, which is crucial for applications in materials science and medicinal chemistry.

Table 1: Crystallographic Data for Selected 4-(Alkylsulfanyl)pyrimidine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 4-Hydrazino-2-(methylsulfanyl)pyrimidine | Orthorhombic | P bca | Forms centrosymmetric dimers via N—H⋯N hydrogen bonds. | nih.gov |

| 1-Ethyl-2-(ethylamino)-4-(4-fluorophenyl)-1,6-dihydro-6-oxopyrimidine-5-carbonitrile | Monoclinic | P 21/n | Derived from an ethylthio precursor; structure confirmed by XRD. | rjlbpcs.comresearchgate.net |

| Dichloridobis[2-methylsulfanyl-4-(pyridin-2-yl)pyrimidine-κ2N3,N4]cobalt(II) | Not Specified | Not Specified | Octahedral coordination geometry; methylthio group not involved in metal coordination. | iucr.org |

| 4-Methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine | Not Specified | P 1 | Two independent molecules in the asymmetric unit with different methylsulfanyl conformations. | iucr.org |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying functional groups and confirming the structural integrity of 4-(Ethylsulfanyl)pyrimidine and its derivatives. su.se The spectra provide a molecular "fingerprint" based on the vibrational modes of the molecule's bonds. su.se

FTIR and FT-Raman spectra have been recorded and analyzed for related compounds like 4-methyl-2-(methylthio)pyrimidine (B47704) (MTP). nih.gov In such analyses, observed vibrational bands are assigned to specific normal modes of the molecule, often aided by quantum chemical calculations using density functional theory (DFT). nih.govnih.gov For 2-(heptylthio)pyrimidine-4,6-diamine, IR spectroscopy confirmed the presence of N-H stretching bands (around 3470, 3320, and 3181 cm⁻¹) and an alkyl sulfide (B99878) moiety (peaks at 1076, 1236, and 1280 cm⁻¹). mdpi.com

The characteristic vibrational frequencies for 4-(Ethylsulfanyl)pyrimidine derivatives typically include:

C-H stretching: Aliphatic C-H stretches from the ethyl group appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring is usually observed above 3000 cm⁻¹.

C=N and C=C stretching: Vibrations of the pyrimidine ring are found in the 1400-1600 cm⁻¹ region.

C-S stretching: The carbon-sulfur stretching vibration is typically weaker and found in the 600-800 cm⁻¹ range.

CH₂ and CH₃ bending: Bending (scissoring, wagging, twisting) vibrations for the ethyl group's methylene (B1212753) and methyl groups appear in the 1375-1470 cm⁻¹ region.

These assignments help to confirm the presence of both the pyrimidine core and the ethylsulfanyl substituent.

Table 2: Characteristic Vibrational Frequencies for Alkylthiopyrimidine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Example | Reference |

|---|---|---|---|

| N-H Stretching | 3181 - 3470 | 2-(Heptylthio)pyrimidine-4,6-diamine | mdpi.com |

| C-H Stretching (Aromatic) | ~3000 - 3100 | General Pyrimidine Derivatives | nih.gov |

| C-H Stretching (Aliphatic) | ~2850 - 3000 | General Alkylthiopyrimidines | researchgate.net |

| C=N / C=C Ring Stretching | ~1400 - 1600 | 2-(Heptylthio)pyrimidine-4,6-diamine | mdpi.com |

| C-S Stretching | ~600 - 800 | General Alkylthiopyrimidines | nih.gov |

| Alkyl Sulfide Moiety | 1076, 1236, 1280 | 2-(Heptylthio)pyrimidine-4,6-diamine | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize 4-(Ethylsulfanyl)pyrimidine derivatives.

In the ¹H NMR spectrum of a typical 4-(ethylthio)pyrimidine derivative, the ethylsulfanyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, due to spin-spin coupling. beilstein-journals.org For example, in 2-Chloro-4-(ethylthio)-5-fluoropyrimidine, the CH₂ protons appear as a quartet at δ 3.22 ppm and the CH₃ protons as a triplet at δ 1.39 ppm. doi.org The protons on the pyrimidine ring have chemical shifts that are dependent on the other substituents present. doi.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For ethyl [2-(ethylthio)-6-methylpyrimidin-4-yloxy]acetate, the carbons of the ethylthio group (SCH₂CH₃) resonate at approximately δ 25.2 and 14.8 ppm. beilstein-journals.org The carbon atoms within the pyrimidine ring show signals at distinct chemical shifts, which are sensitive to the electronic environment created by the substituents. beilstein-journals.orgdoi.org

Table 3: ¹H and ¹³C NMR Data for Selected 4-(Ethylsulfanyl)pyrimidine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-Chloro-4-(ethylthio)-5-fluoropyrimidine | 3.22 (q, 2H, CH₂), 1.39 (t, 3H, CH₃), 8.06 (d, 1H, Pyrimidine-H) | 162.2, 154.9, 154.5, 141.9, 24.0 (CH₂), 14.1 (CH₃) | doi.org |

| 2,5-Dichloro-4-(ethylthio)pyrimidine | 3.20 (q, 2H, CH₂), 1.38 (t, 3H, CH₃), 8.18 (s, 1H, Pyrimidine-H) | 171.4, 158.0, 154.4, 127.2, 25.0 (CH₂), 13.8 (CH₃) | doi.org |

| Ethyl [2-(ethylthio)-6-methylpyrimidin-4-yloxy]acetate | 3.05 (q, 2H, SCH₂), 1.34 (t, 3H, SCH₂CH₃), 6.36 (s, 1H, Pyrimidine-H) | 171.0, 168.6, 102.1, 25.2 (SCH₂), 14.8 (SCH₂CH₃) | beilstein-journals.org |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition.

For derivatives of 4-(Ethylsulfanyl)pyrimidine, HRMS analysis is used to confirm the synthesized structures. For instance, the calculated mass for the protonated molecule [M+H]⁺ of ethyl [2-(ethylthio)-6-methylpyrimidin-4-yloxy]acetate (C₁₁H₁₆N₂O₃S) is 257.0954, which was confirmed by the experimental finding of 257.0954. beilstein-journals.org Similarly, the molecular formula of 2-Chloro-4-(ethylthio)-5-fluoropyrimidine (C₆H₆ClFN₂S) was confirmed by HRMS (EI), with a calculated m/z of 191.9924 and a found value of 191.9925. doi.org

In addition to molecular weight determination, the fragmentation patterns observed in the mass spectrum can provide valuable structural information, revealing how the molecule breaks apart and confirming the connectivity of its constituent groups.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Selected Derivatives

| Compound | Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|---|

| Ethyl [2-(ethylthio)-6-methylpyrimidin-4-yloxy]acetate | C₁₁H₁₆N₂O₃S | [M+H]⁺ | 257.0954 | 257.0954 | beilstein-journals.org |

| 2-Chloro-4-(ethylthio)-5-fluoropyrimidine | C₆H₆ClFN₂S | [M] | 191.9924 | 191.9925 | doi.org |

| 2,5-Dichloro-4-(ethylthio)pyrimidine | C₆H₆Cl₂N₂S | [M] | 207.9629 | 207.9627 | doi.org |

| 2-(Heptylthio)pyrimidine-4,6-diamine | C₁₁H₂₀N₄S | [M+H]⁺ | 241.1481 | 241.1500 | mdpi.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comdergipark.org.tr It is widely applied to predict various molecular properties of pyrimidine (B1678525) derivatives. samipubco.comnih.gov Calculations are often performed using specific functionals, like B3LYP, combined with basis sets such as 6-31G(d,p) or 6-31+G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy conformation. researchgate.net For pyrimidine derivatives, the pyrimidine ring is generally found to be planar or nearly planar. iucr.orgdntb.gov.ua In a related compound, 4-allylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine, the pyrazolo[3,4-d]pyrimidine ring system is essentially planar. dntb.gov.ua Similarly, in ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate, the pyrazolopyrimidine moiety is planar to within 0.023 (2) Å. iucr.org

| Parameter | Typical Value |

|---|---|

| C-N Bond Length (in ring) | ~1.33 - 1.38 Å |

| C-C Bond Length (in ring) | ~1.37 - 1.42 Å |

| C-S Bond Length | ~1.75 - 1.80 Å |

| C-N-C Bond Angle (in ring) | ~115° - 128° |

| N-C-N Bond Angle (in ring) | ~125° - 128° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital through which a molecule can donate electrons, defining its nucleophilicity, while the LUMO is the orbital through which it can accept electrons, defining its electrophilicity. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity and lower stability. wikipedia.orgnih.gov For a related compound, ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate, DFT calculations showed the HOMO energy to be -6.55 eV and the LUMO energy to be -1.71 eV, resulting in an energy gap of 4.84 eV. iucr.org In this analogue, the HOMO and LUMO orbitals were localized over the entire molecule system. iucr.org For many pyrimidine derivatives, the HOMO and LUMO clouds are concentrated on the pyrimidine ring and its substituents, indicating their crucial role in electronic transitions and charge transfer. researchgate.netresearchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.55 |

| LUMO | -1.71 |

| Energy Gap (ΔE) | 4.84 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.desobereva.com The MEP map illustrates the electrostatic potential on the molecule's surface, typically color-coded so that red indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-deficient, prone to nucleophilic attack). deeporigin.com

For a molecule like 4-(Ethylsulfanyl)pyrimidine, the MEP map would be expected to show regions of high negative potential around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. researchgate.net These sites represent the most likely points for protonation or interaction with positive charges. uni-muenchen.de The sulfur atom of the ethylsulfanyl group would also exhibit some negative potential. Conversely, the hydrogen atoms of the pyrimidine ring and the ethyl group would be associated with regions of positive potential. mdpi.com MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. nih.gov These descriptors are calculated using the following formulas based on HOMO and LUMO energies:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / (2η)

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

A higher chemical hardness indicates lower reactivity, while a higher softness suggests greater reactivity. researchgate.net The electrophilicity index measures the propensity of a species to accept electrons. Using the FMO energies from the 4-(methylsulfanyl)pyrimidine analogue as an example, these descriptors can be calculated to estimate the reactivity of the core structure. iucr.org

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | 2.42 eV |

| Chemical Softness (S) | 0.207 eV⁻¹ |

| Electronegativity (χ) | 4.13 eV |

| Electrophilicity Index (ω) | 3.52 eV |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and intramolecular bonding within a molecule. nih.gov It provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals, which is key to understanding molecular stability. researchgate.net

NBO analysis can identify significant hyperconjugative interactions, such as the donation of electron density from a lone pair orbital (LP) to an antibonding orbital (σ* or π*). These interactions stabilize the molecule. For pyrimidine derivatives, NBO calculations can reveal the charge distribution on each atom and the nature of the bonds, including the interactions between the pyrimidine ring and its substituents. nih.gov For instance, analysis can quantify the stabilization energy associated with electron delocalization from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals of the pyrimidine ring.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed information on the conformational dynamics and thermodynamic properties of a system, which is difficult to obtain from static computational models or experiments. mdpi.comnih.gov

While specific MD simulation studies on 4-(Ethylsulfanyl)pyrimidine are not prominent in the literature, this methodology could be applied to explore several aspects of its behavior. For example, MD simulations could be used to:

Investigate the conformational flexibility of the ethylsulfanyl side chain and its preferred orientations.

Analyze the solvation of the molecule in different solvents by studying the structure and dynamics of the solvent molecules around it.

Simulate the interaction of 4-(Ethylsulfanyl)pyrimidine with biological macromolecules, such as enzymes or receptors, to understand potential binding modes and affinities. mdpi.com

An MD simulation involves numerically solving Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of positions and velocities over time. nih.gov Analysis of these trajectories can reveal stable conformations, dynamic processes, and key intermolecular interactions that govern the molecule's function. mdpi.com

Intermolecular Interactions and Non-Covalent Bonding Studies

The stability and structure of molecular crystals are largely governed by non-covalent interactions (NCIs). uomphysics.net Computational methods such as Hirshfeld surface analysis are employed to investigate and quantify these weak interactions, which include hydrogen bonds, C-H···π, and π-π stacking interactions. uomphysics.net For pyrimidine-containing structures, studies have shown that crystal packing is often stabilized by a network of intermolecular interactions like N–H…O and C–H…O. uomphysics.net

Quantum chemical calculations and Non-Covalent Interaction (NCI) analysis are used to explore and validate the weak interactions present in these molecules. uomphysics.net For instance, in related sulfur-containing heterocyclic systems, the sulfur atom has been shown to act as a halogen-bond acceptor, influencing the compound's reactivity and leading to the formation of specific supramolecular structures. nih.gov The pre-organization imposed by these non-covalent bonds can have a clear influence on reaction outcomes. nih.gov Analysis of pyrimidine derivatives often reveals that even weak interactions play a significant role in their supramolecular assembly. uomphysics.net

Nonlinear Optical (NLO) Properties Theoretical Prediction

Pyrimidine and its derivatives have attracted significant interest for their potential applications in nonlinear optics (NLO). researchgate.netrsc.org Theoretical studies, often employing density functional theory (DFT), are crucial for predicting the NLO properties of these chromophores. rsc.orgnih.gov The pyrimidine ring can act as a scaffold for "push-pull" molecules, where it is connected to electron-donating and electron-withdrawing groups, a design that often leads to significant NLO responses. researchgate.net

Computational investigations focus on calculating key NLO parameters such as polarizability (α) and first-order hyperpolarizability (β). rsc.orgnih.gov These studies have shown that altering the chemical nature of substituents on the pyrimidine ring can significantly influence the NLO properties. researchgate.net For example, research on various organic chromophores demonstrates that increasing π-conjugation and facilitating intramolecular charge transfer (ICT) can enhance hyperpolarizability values. nih.govnih.gov Theoretical predictions for pyrimidine-based molecules have highlighted their potential for applications in advanced optical devices, with some derivatives showing third-order nonlinear susceptibility superior to known materials. rsc.orgrsc.org

Below is a table showing theoretically predicted NLO properties for a representative pyrimidine derivative, illustrating the type of data generated in these computational studies.

| Parameter | Theoretical Value | Unit |

| Dipole Moment (μ) | 5.80 | Debye |

| Average Polarizability (<α>) | 45.77 | 10⁻²⁴ esu |

| First Hyperpolarizability (β_tot) | 456.64 | 10⁻³⁰ esu |

| Data is illustrative and based on findings for a synthesized pyrimidine derivative N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS). rsc.org |

Structure-Activity Relationship (SAR) through Computational Modeling

Computational modeling is a cornerstone of modern drug discovery, providing a rapid and economical alternative to extensive experimental screening for establishing structure-activity relationships (SAR). mdpi.com For pyrimidine-based compounds, quantitative structure-activity relationship (QSAR) studies are used to correlate the structural or physicochemical properties of molecules with their biological activities. nih.govnih.gov These models help identify key molecular features responsible for a compound's potency and efficacy.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. mdpi.com These methods are applied to series of pyrimidine derivatives to delineate the steric, electrostatic, and hydrophobic fields that influence their inhibitory activities against biological targets like kinases. mdpi.comnih.gov The insights gained from SAR studies are instrumental in guiding the design of new, more potent inhibitors. mdpi.comresearchgate.net

Ligand-Protein Interaction Studies (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com This method is widely used to understand the interaction mechanisms of pyrimidine derivatives with their biological targets at an atomic level. nih.govnih.gov Docking studies on various pyrimidine-based inhibitors have successfully elucidated their binding modes within the active sites of enzymes such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). nih.govnih.govrsc.org

These simulations reveal crucial non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and key amino acid residues in the protein's binding pocket. researchgate.netmdpi.commdpi.com For instance, docking studies of indolyl-pyrimidine hybrids against EGFR showed a proper binding orientation comparable to the standard drug erlotinib. nih.govnih.gov The binding affinity, often expressed as a docking score, helps in ranking potential inhibitors and prioritizing them for synthesis and biological evaluation. mdpi.commdpi.com

The following table summarizes typical interaction data obtained from a molecular docking study of a pyrimidine derivative in a kinase active site.

| Interacting Residue | Interaction Type | Distance (Å) |

| Met793 | Hydrogen Bond | 2.15 |

| Leu718 | Hydrophobic | 3.67 |

| Val726 | Hydrophobic | 3.88 |

| Ala743 | Hydrophobic | 3.91 |

| Lys745 | π-Cation | 4.50 |

| Data is illustrative and based on the binding mode of an EGFR inhibitor. nih.gov |

Conformational Analysis and Energy Profiles

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. researchgate.net For flexible molecules like 4-(Ethylsulfanyl)pyrimidine, which has a rotatable ethyl group, theoretical calculations are used to map the potential energy surface as a function of specific dihedral angles. mdpi.comsunway.edu.my

These studies can identify the global minimum energy conformation as well as other low-energy conformers that might be biologically relevant. researchgate.net For example, in a study of a bioactive pyrazolo[3,4-d]pyrimidine, a relaxed potential energy simulation was performed by systematic rotation about a key bond to assess the influence of energy changes on the molecular conformation, revealing an energy difference of 1.38 kJ/mol between the least and most stable conformations. mdpi.comsunway.edu.my Such analyses, often performed using quantum mechanical methods, provide a detailed understanding of the molecule's flexibility and preferred spatial arrangements. researchgate.netnih.gov

Advanced Molecular Modeling for Pyrimidine Design

Advanced molecular modeling techniques integrate data from SAR, docking, and other computational studies to rationally design novel pyrimidine derivatives with desired properties. nih.govrsc.org This "scaffold hybridization" or structure-based drug design approach has proven successful in developing potent and selective inhibitors for various therapeutic targets. nih.govnih.gov

By understanding the key interactions and structural requirements for activity, medicinal chemists can modify the pyrimidine scaffold—such as the 4-(Ethylsulfanyl)pyrimidine core—to optimize potency, selectivity, and pharmacokinetic properties. ju.edu.sa For example, molecular modeling of pyrimidine derivatives as potential Mps1 kinase inhibitors led to the design of five new compounds with predicted improved activity based on an analysis of hydrogen bonding and hydrophobic interactions in the active site. mdpi.com These computational workflows, often coupled with molecular dynamics simulations to validate the stability of ligand-protein complexes, are indispensable tools in modern medicinal chemistry for the efficient discovery of new therapeutic agents. nih.govnih.gov

Applications and Research Utility of 4 Ethylsulfanyl Pyrimidine Derivatives Academic Focus

Role in Materials Science and Optoelectronics

The inherent properties of the pyrimidine (B1678525) ring, such as its electron-withdrawing character and coplanar structure, make it an ideal scaffold for creating "push-pull" molecules. nih.govrsc.org This architecture is fundamental in designing novel materials with significant luminescence and nonlinear optical (NLO) properties. nih.govrsc.org The ability of pyrimidine derivatives to engage in protonation, form hydrogen bonds, and chelate nitrogen atoms facilitates the creation of supramolecular assemblies and sensors. rsc.org These characteristics underpin their use in various optoelectronic applications, including fluorescent probes, light-emitting devices, and NLO chromophores. rsc.orgnih.gov

Fluorescent Probes and Sensors

Derivatives of pyrimidine are increasingly investigated as fluorescent probes and sensors due to their sensitive photophysical properties that respond to environmental changes. researchgate.net The ability of pyrimidine derivatives to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. researchgate.net

Research has demonstrated that pyrimidine derivatives can be engineered to exhibit fluorescence, emitting light in the visible region upon excitation. For instance, a study on 2-{[2-amino-4-(4-chlorophenyl)-6-(methylsulfanyl)-5-pyrimidinyl]methylene}malononitrile, a pyrimidine derivative, showed a distinct emission maximum at 429 nm when excited at 379 nm, confirming its fluorescent nature. tsijournals.com The sensitivity of such compounds to their environment makes them valuable as probes for detecting ions or changes in pH. researchgate.net Novel push-pull systems based on CF₃-substituted pyrimidines have been designed, with some fluorophores showing quantum yields up to 0.33 in solution and exhibiting aggregation-induced emission behavior, which is advantageous for bioimaging applications. nih.gov

The development of pyrimidine-based sensors extends to the detection of metal ions. The nitrogen atoms within the pyrimidine ring can act as chelating sites, leading to changes in fluorescence upon binding with cations. rsc.orgmdpi.com This property is harnessed to create chemosensors for identifying and quantifying toxic heavy metal ions in environmental samples. mdpi.com

Table 1: Examples of Pyrimidine Derivatives as Fluorescent Probes

| Compound | Application | Key Finding | Reference |

|---|---|---|---|

| 2-{[2-amino-4-(4-chlorophenyl)-6-(methylsulfanyl)-5-pyrimidinyl]methylene}malononitrile | Fluorescent Compound | Exhibits an emission maximum at 429 nm when excited at 379 nm. | tsijournals.com |

| CF₃-Substituted Pyrimidine Derivatives | Bioimaging Probes | Demonstrate aggregation-induced emission with quantum yields up to 0.33 in solution. | nih.gov |

| BODIPY-Pyrimidine Conjugates | Targeted Imaging | Combines the fluorescent properties of BODIPY with the biological recognition of pyrimidine for cell imaging. | nih.gov |

Components in Light-Emitting Devices

The optoelectronic properties of pyrimidine derivatives have led to their integration into organic light-emitting diodes (OLEDs). nih.gov Their electron-deficient nature makes them suitable for use as host materials or as functional layers within the device architecture. rsc.org Specifically, pyrimidine-based molecules have been explored as electron-blocking and hole-blocking layers in phosphorescent OLEDs. nih.gov

In one study, three bipolar host materials incorporating a 2,4-diphenylpyrimidine (B12087079) unit were synthesized for use in solution-processed green thermally activated delayed fluorescence (TADF) OLEDs. rsc.org These materials demonstrated high thermal stability and good film-forming properties. rsc.org A device using one of these hosts, Py2ICz, achieved a high maximum external quantum efficiency of 24.1%, highlighting the potential of pyrimidine derivatives in creating highly efficient OLEDs. rsc.org

Furthermore, nucleobases, including the pyrimidine derivatives cytosine, thymine, and uracil, have been investigated for their role in OLEDs. nih.gov Their electron affinity levels allow them to function as charge transport control layers. nih.gov For example, adenine-based electron-blocking layers increased OLED performance by approximately 50% compared to devices with conventional materials. nih.gov The combination of indole (B1671886) and pyrimidine moieties in a single molecular structure has also been shown to enhance the luminescent behavior of materials for potential OLED applications. acs.org

Nonlinear Optical Chromophores

The unique electronic structure of pyrimidine derivatives makes them excellent candidates for nonlinear optical (NLO) materials, which have applications in optical data processing, photonics, and sensors. rsc.orgrsc.org The creation of push-pull systems, where the electron-deficient pyrimidine ring is connected to an electron-donating group, is a common strategy to enhance NLO properties. nih.govrsc.org

A significant body of research focuses on pyrimidine-based chromophores for second and third-order NLO applications. researchgate.net For example, a study on N,N-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine (DMS) reported a third-order nonlinear susceptibility value that exceeded those of other reported organic materials, indicating its promise for use in photonic devices. nih.govacs.org Another newly synthesized pyrimidine derivative, PMMS, also exhibited a third-order nonlinear susceptibility superior to known chalcone (B49325) derivatives. rsc.orgrsc.org

Computational and experimental studies are often combined to understand the structure-property relationships that govern the NLO response in these molecules. bohrium.com Density Functional Theory (DFT) calculations are used to investigate properties like polarizability and hyperpolarizability, which are key indicators of NLO activity. rsc.orgbohrium.com

Table 2: NLO Properties of Selected Pyrimidine Derivatives

| Compound | Property Investigated | Significance | Reference |

|---|---|---|---|

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | Third-order nonlinear susceptibility (χ(3)) | Exhibited a χ(3) value superior to known chalcone derivatives, showing potential for photonic applications. | rsc.orgrsc.org |

| N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine (DMS) | Third-order nonlinear susceptibility (χ(3)) | The obtained value of 65.41 × 10−20 m2/V2 (at λ = 1907 nm) indicates promise as an NLO material. | nih.govacs.org |

| 5-Aryl-pyrimidine derivatives | Polarizability (⟨α⟩) and hyperpolarizability (βtot) | Computational studies revealed significant polarizability and hyperpolarizability values, essential for NLO applications. | bohrium.com |

Catalysis and Ligand Design

The nitrogen atoms and the sulfur atom of the ethylsulfanyl group in 4-(Ethylsulfanyl)pyrimidine and its derivatives provide potential coordination sites for metal ions. This makes them valuable as ligands in coordination chemistry and as components in catalytic systems.

Pyrimidine Derivatives as Ligands for Metal Complexes

Pyrimidine derivatives serve as versatile ligands capable of forming stable complexes with a variety of metal ions. researchgate.net The nitrogen atoms of the pyrimidine ring can chelate metal ions, a property that is fundamental to their role in both materials science and biological systems. rsc.org Schiff base ligands derived from pyrimidine-4-carbaldehyde, for example, have been synthesized and used to form complexes with Ni(II), Co(III), and Fe(III). researchgate.net In these complexes, the pyrimidine ring's nitrogen atom, along with other donor atoms from the Schiff base, coordinates to the central metal ion, creating stable, often octahedral, geometries. researchgate.net

The thioether group, such as the methylsulfanyl or ethylsulfanyl group, can also participate in coordination. Research on 2,4-bis(methylsulfanyl)pyrimidine has shown its involvement in regioselective cross-coupling reactions catalyzed by copper(I), where it interacts with the metal center. researchgate.net The ability of these ligands to stabilize metal centers in various oxidation states is crucial for their application in catalysis and materials synthesis. mdpi.com

Role in Organic Catalysis (e.g., Cofactors)

While direct use of 4-(Ethylsulfanyl)pyrimidine as an organocatalyst is not extensively documented, pyrimidine derivatives are key components in broader catalytic systems. They can act as ligands that modify the activity and selectivity of metal catalysts or participate as cofactors in catalytic reactions. researchgate.net

For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, pyrimidine derivatives are used to synthesize more complex molecules. bohrium.com The electronic properties of the pyrimidine ring influence the catalytic cycle. Catalytic methods, including base, Lewis acid, transition metal, and organocatalysis, have been explored to improve the synthesis of related compounds like 2-(ethylthio)pyrimidine-4,6-diamine. smolecule.com Furthermore, pyrimidine derivatives are integral to the structure of certain drugs that act as enzyme inhibitors, such as dihydrofolate reductase inhibitors, demonstrating their role in modulating biological catalytic processes. rsc.org

Precursors for Advanced Heterocyclic Scaffolds

The 4-(Ethylsulfanyl)pyrimidine core is a versatile and valuable precursor in the synthesis of a variety of advanced heterocyclic scaffolds. Its inherent reactivity, particularly the susceptibility of the ethylsulfanyl group to nucleophilic displacement or modification, makes it an ideal starting point for constructing more complex, fused ring systems. These resulting scaffolds are of significant interest in medicinal and materials chemistry. nih.gov

The chemical reactivity of the pyrimidine ring, combined with the properties of the sulfur-containing substituent, allows for a range of synthetic transformations. jchr.org Researchers have utilized derivatives of 4-(Ethylsulfanyl)pyrimidine to build fused heterocyclic systems such as thieno[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrido[2,3-d]pyrimidines. imist.manih.govmdpi.com These reactions often involve multi-step sequences or one-pot multicomponent reactions that are efficient and can generate molecular diversity. researchgate.net

For instance, the synthesis of thieno[2,3-d]pyrimidines, which are structurally analogous to purines, can be achieved through cyclocondensation reactions involving appropriately substituted pyrimidine precursors. One key synthetic strategy is the Gewald reaction followed by a Dieckmann-type cyclization. rsc.org Similarly, pyrazolo[3,4-d]pyrimidines, which are isosteres of adenine (B156593), are frequently synthesized from pyrimidine derivatives containing vicinal functional groups that can react with hydrazines to form the fused pyrazole (B372694) ring. researchgate.netresearchgate.net The presence of a methylsulfanyl or ethylsulfanyl group is often crucial in these transformations, serving as a leaving group to facilitate cyclization. imist.maresearchgate.net

The table below summarizes key heterocyclic scaffolds synthesized from pyrimidine precursors, highlighting the synthetic strategies employed.

| Target Heterocyclic Scaffold | Precursor Type/Key Reagent | Synthetic Strategy | Reference |

| Thieno[2,3-d]pyrimidines | 2-Aminothiophene-3-carbonitriles | Gewald Reaction, Dieckmann Cyclization | rsc.org |

| Pyrazolo[3,4-d]pyrimidines | 5-Acetyl-4-methylsulfanylpyrimidines | Reaction with Hydrazines | imist.maresearchgate.net |

| Pyrido[2,3-d]pyrimidines | Pyrimidine-5-carbaldehydes | Condensation with β-aminoacrylic esters | acs.org |

| Oxazolo[5,4-d]pyrimidines | 5-(Ethylsulfanyl)-2-phenyl derivative | Cyclization reactions | mdpi.com |

These synthetic routes underscore the utility of sulfur-substituted pyrimidines as foundational building blocks for creating libraries of complex heterocyclic compounds for further investigation. researchgate.net

Investigative Tools in Chemical Biology Research (Molecular Mechanisms)

Derivatives of 4-(Ethylsulfanyl)pyrimidine are instrumental in the study of enzyme inhibition mechanisms due to their ability to act as scaffolds for potent and selective inhibitors. The pyrimidine core mimics endogenous purines, allowing these molecules to interact with the active sites of various enzymes, particularly kinases and phosphodiesterases (PDEs). researchgate.netnih.gov

The mechanism of inhibition often involves competitive binding at the ATP-binding site of kinases. rsc.org The pyrimidine ring acts as a hinge-binder, forming critical hydrogen bonds with the enzyme's backbone, while substituents, including those at the position occupied by the ethylsulfanyl group, can be modified to achieve selectivity and potency by interacting with specific pockets within the active site. mdpi.com For example, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives as inhibitors of fibroblast growth factor receptor (FGFr) tyrosine kinase have shown that specific substitutions are crucial for high-affinity binding. mdpi.comnih.gov

In the case of phosphodiesterase 4 (PDE4), thieno[2,3-d]pyrimidine (B153573) derivatives have been designed as inhibitors, and docking studies have confirmed their interaction with the active site, providing insights into the molecular basis of their inhibitory activity. rsc.org Similarly, pyrimidine derivatives have been developed as cholinesterase inhibitors, where the mechanism involves interaction with both the catalytic active site and the peripheral anionic site of the enzyme, depending on the nature and position of the substituents. researchgate.net The steric and electronic properties of groups at the C-2 position (analogous to the 4-position in 4-(Ethylsulfanyl)pyrimidine) play a critical role in determining the inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net

Research has also explored pyrimidine derivatives as inhibitors of dihydrofolate reductase (DHFR), where they act as antifolates, competing with the natural substrate. nih.gov The binding mode within the DHFR active site explains the observed anticancer activity, highlighting the structure-mechanism relationship. nih.gov

The structural similarity of the pyrimidine scaffold to endogenous purine (B94841) and pyrimidine nucleobases allows its derivatives to function as ligands for various receptors, including G protein-coupled receptors (GPCRs). rsc.orgnih.gov They can act as agonists, antagonists, or allosteric modulators, providing valuable tools for studying receptor function and signaling pathways.

A notable example is the investigation of thieno[2,3-d]pyrimidine derivatives as allosteric modulators. Some of these compounds have been identified as allosteric agonists for the luteinizing hormone/human chorionic gonadotropin receptor (LH/hCG-R). Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds), inducing a conformational change that can enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the orthosteric ligand. nih.gov This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity compared to traditional agonists or antagonists.

Understanding the relationship between the chemical structure of 4-(Ethylsulfanyl)pyrimidine derivatives and their mechanism of interaction with biological targets is crucial for rational drug design. nih.gov Structure-activity relationship (SAR) studies reveal how modifications to the scaffold influence biological activity, providing a roadmap for optimizing lead compounds. nih.gov

Key findings from various studies highlight several important structural features:

The Pyrimidine Core : This heterocyclic system is a key pharmacophore, often responsible for anchoring the molecule to its biological target through hydrogen bonds, similar to how adenine binds to ATP-binding sites. rsc.org

Substituents at Position 4 (or equivalent) : The ethylsulfanyl group at this position contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within the binding site of an enzyme or receptor. Oxidation of the sulfur to a sulfoxide (B87167) or sulfone can alter the electronic properties and solubility, which in turn affects biological activity.

Substituents at Other Positions : Modifications at other positions on the pyrimidine ring are critical for determining potency and selectivity. For example, in pyrido[2,3-d]pyrimidine-based kinase inhibitors, bulky groups can confer selectivity for specific kinases. mdpi.com In cholinesterase inhibitors, the nature of the substituent at the C-2 position dictates the orientation within the active site gorge and the resulting inhibitory profile against AChE versus BuChE. researchgate.net

The table below illustrates how structural modifications on the pyrimidine scaffold impact interactions with biological targets.

| Compound Class | Structural Modification | Impact on Mechanism/Interaction | Reference |

| Pyrido[2,3-d]pyrimidines | Substitution at the C-2 and C-8 positions | Modulates selectivity and potency for tyrosine kinase inhibition. | mdpi.comrsc.org |

| Thieno[2,3-d]pyrimidines | Introduction of carboxamide or nicotinamide (B372718) groups | Enhances cAMP activation and testosterone (B1683101) production via LH/hCG-R agonism. | |

| 2,4-Disubstituted Pyrimidines | Variation of C-2 heterocycloalkyl ring (e.g., thiomorpholine) | Influences orientation in AChE/BuChE active sites, affecting inhibitory selectivity. | researchgate.net |

| Pyrazolo[3,4-d]pyrimidines | Substitution on the pyrazole and pyrimidine rings | Determines herbicidal activity against different plant species. | imist.ma |

These studies demonstrate that a deep understanding of structure-mechanism relationships allows for the fine-tuning of pyrimidine derivatives to achieve desired biological effects. imist.manih.gov

Derivatives of 4-(Ethylsulfanyl)pyrimidine serve as excellent scaffolds for the development of chemical probes, which are indispensable tools for investigating biological systems. mskcc.org These probes can be used to visualize, quantify, and manipulate biological targets like enzymes and receptors in their native cellular environment. mskcc.org

The development of a chemical probe often involves modifying a known bioactive scaffold by attaching a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a radiolabel. mskcc.org

Fluorescent Probes : By conjugating a pyrimidine-based ligand to a fluorescent dye (e.g., BODIPY, Alexa Fluor), researchers can create probes to visualize receptor localization and trafficking using techniques like confocal microscopy and flow cytometry. nih.gov For example, fluorescent antagonists for the A2A adenosine (B11128) receptor have been developed from pyrazolo[4,3-e] imist.maresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidine scaffolds. nih.gov The synthesis of novel pyrimidine derivatives with inherent fluorescent properties has also been reported, opening possibilities for label-free probes. tsijournals.com

Radiolabeled Probes : Introducing a radioisotope (e.g., ¹⁸F, ¹²⁴I) into a pyrimidine derivative allows for non-invasive imaging techniques like Positron Emission Tomography (PET). This enables the mapping of receptor distribution and occupancy in living organisms. nih.gov An ¹⁸F-labeled derivative of a pyridine-based compound, ¹⁸F-FE@SUPPY, has been developed as a tracer for imaging A3 adenosine receptors. nih.gov

Affinity-Based Probes : Attaching a biotin tag to a pyrimidine-based inhibitor allows for affinity purification of its target protein from cell lysates. This is a powerful technique for target identification and validation, often coupled with mass spectrometry for proteomic analyses. mskcc.org

The versatility of the pyrimidine scaffold allows for synthetic modifications to incorporate these various tags without abolishing biological activity, making its derivatives, including those related to 4-(Ethylsulfanyl)pyrimidine, highly valuable in chemical biology. mskcc.orgsmolecule.com

Applications in Agrochemical Research (Mechanism-based)

Pyrimidine derivatives have significant applications in agrochemical research, where they have been developed as herbicides, fungicides, and insecticides. nih.govorientjchem.org The mechanism-based design of these compounds often targets essential biological pathways in weeds, fungi, or insects that are distinct from those in crops or non-target organisms.

The herbicidal activity of certain pyrimidine derivatives stems from their ability to inhibit key plant enzymes. For instance, pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their herbicidal effects. imist.ma The mechanism of action is often related to the inhibition of enzymes crucial for plant growth, such as acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids. The structural similarity of the pyrimidine core to the purine components of enzyme cofactors can lead to competitive inhibition. nih.gov Research has shown that the substitution pattern on the pyrazolo[3,4-d]pyrimidine scaffold is critical for determining the spectrum of herbicidal activity against different plant species like rapeseed and barnyard grass. imist.ma

In the field of fungicides, 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been designed and synthesized to exhibit potent antifungal activity against plant pathogens like Rhizoctonia solani. nih.gov The mechanism of action for many antifungal agents involves the disruption of cell membrane integrity, inhibition of ergosterol (B1671047) biosynthesis, or interference with cellular respiration. Quantitative structure-activity relationship (QSAR) studies on these pyrimidine derivatives have helped to elucidate the structural features required for potent antifungal effects, guiding the design of more effective agents. nih.gov The presence of thioether linkages, similar to the ethylsulfanyl group, is a common feature in many of these active compounds. nih.gov

The broad biological activity of pyrimidines makes them a continuing focus of agrochemical research, with an emphasis on developing compounds with high efficacy, selectivity, and favorable environmental profiles. nih.govorientjchem.org

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies (e.g., Green Chemistry Approaches)

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are effective but may not align with the modern principles of green chemistry. nih.gov The future of synthesizing 4-(Ethylsulfanyl)pyrimidine is geared towards more sustainable and environmentally benign processes. Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often leads to cleaner reaction profiles compared to conventional heating methods. vu.lt The application of microwave irradiation to the synthesis of 4-(Ethylsulfanyl)pyrimidine could streamline its production.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. nih.govontosight.ai Developing MCRs for the direct synthesis of functionalized 4-(Ethylsulfanyl)pyrimidine derivatives is a promising research avenue.

Catalytic Approaches: The use of novel catalysts, such as nickel(II)-NNO pincer complexes, is being explored for the efficient synthesis of pyrimidine analogues. rsc.org These catalysts can enable reactions under milder conditions and with higher atom economy.

Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of organic solvents or in water is a cornerstone of green chemistry. vulcanchem.com Research into solid-state reactions or aqueous synthetic routes for 4-(Ethylsulfanyl)pyrimidine would represent a significant advancement in its sustainable production.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrimidine Derivatives

| Feature | Traditional Synthesis | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often uses hazardous organic solvents | Aims for solvent-free conditions, water, or benign solvents vulcanchem.com |

| Reaction Time | Can be lengthy | Often significantly shorter, especially with microwave assistance vu.lt |

| Energy Consumption | High due to prolonged heating | Lower, with more efficient energy transfer (e.g., microwaves) |